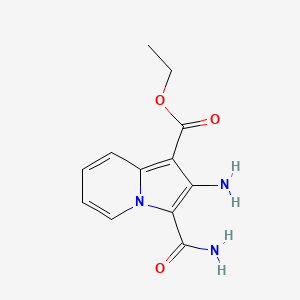![molecular formula C9H13ClN4 B15301485 methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural features, which include a benzotriazole ring substituted with a methyl group and an amine group. It is commonly used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through a Mannich-type reaction, resulting in the formation of the desired product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol at temperatures ranging from 50°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
化学反应分析
Types of Reactions
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.
Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to 80°C.
Major Products Formed
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzotriazole derivatives.
科学研究应用
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized as a stabilizer in polymers and coatings to enhance their resistance to ultraviolet radiation and oxidation.
作用机制
The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. In the case of receptor interactions, the compound can act as an antagonist, preventing the binding of natural ligands and thereby modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Methyl-2H-1,2,3-benzotriazol-4-amine
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Uniqueness
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H13ClN4 |
|---|---|
分子量 |
212.68 g/mol |
IUPAC 名称 |
N-methyl-1-(2-methylbenzotriazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N4.ClH/c1-10-6-7-4-3-5-8-9(7)12-13(2)11-8;/h3-5,10H,6H2,1-2H3;1H |
InChI 键 |
CDZRYEXVRHWGEM-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=CC2=NN(N=C21)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)


![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)





